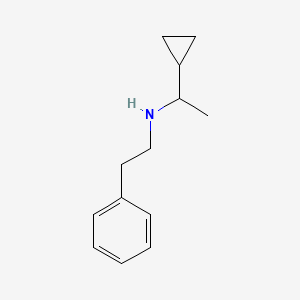

(1-Cyclopropylethyl)(2-phenylethyl)amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Catalysis

The cyclopalladated compounds derived from (1-Cyclopropylethyl)(2-phenylethyl)amine are involved in synthesis and reactivity toward carbon monoxide, leading to the formation of significant organic compounds such as methyl 2-formylbenzoate and isoindolin-1-one derivatives. These compounds are crucial in organic synthesis and catalysis processes (Albert et al., 2007).

2. Enzyme Inhibition Studies

N-phenyl-N-(1-cyclopropylethyl)nicotinamide and its possible metabolites, including the hydrochlorides of (1-Cyclopropylethyl)amine, exhibit the ability to reduce the activity of main ethanol oxidation enzymes in vitro. These findings are instrumental in understanding enzyme inhibition mechanisms and may contribute to the development of potential antialcohol sensitizing drugs (Кислова, 2020).

3. Molecular Binding and Drug Delivery

The interaction of 2-phenylethylamine with β-cyclodextrin, which acts as an encapsulator, can enhance the stability and targeted transport of the amine, preventing its premature degradation. This binding mechanism is pivotal in drug delivery systems to improve the therapeutic efficacy and stability of drugs (ChemChemTech, 2023).

4. Polymer Science

In polymer science, the interaction of cyclodextrin derivatives with this compound leads to the formation of stimuli-responsive helical poly(phenylacetylene)s. These polymers can exhibit unique enantioselective gelation in response to the chirality of chiral amines and form hierarchical superstructured helical assemblies, which are crucial for advanced materials and nanotechnology applications (Maeda et al., 2011).

5. Synthesis of Aminocycloalkanes

The synthesis of amine-substituted cyclobutanes and cyclopropanes, which are important substructures in biologically active compounds, utilizes the this compound in CuH-catalyzed hydroamination. These reactions are significant for producing polysubstituted aminocyclobutanes and aminocyclopropanes in a highly diastereo- and enantioselective manner, contributing to the field of medicinal chemistry and drug synthesis (Feng et al., 2020).

Mecanismo De Acción

As a selective AMPA receptor modulator, “(1-Cyclopropylethyl)(2-phenylethyl)amine” modulates the activity of the AMPA receptor, which is one of the major types of ionotropic receptors.

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVREMATUPQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

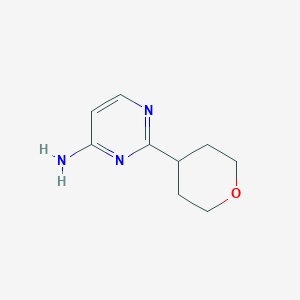

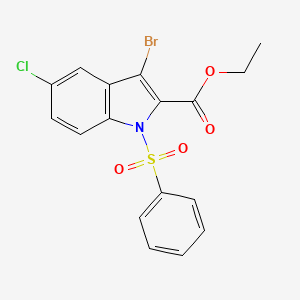

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

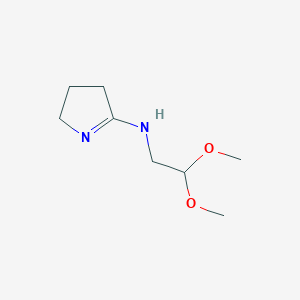

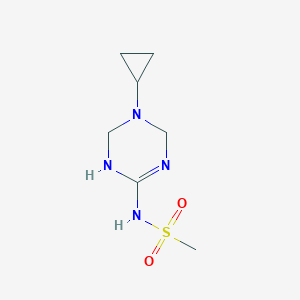

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)